molecular formula C2H2ErO5+ B6593481 Erbium oxalate hydrate CAS No. 58176-72-0

Erbium oxalate hydrate

Cat. No.: B6593481
CAS No.: 58176-72-0
M. Wt: 273.29 g/mol
InChI Key: FYAQMKPJPQNKRD-UHFFFAOYSA-L
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Description

Contextualization within Rare Earth Element Chemistry and Oxalate (B1200264) Compounds

Erbium (Er) is a rare earth element, specifically a lanthanide, characterized by the atomic number 68. periodic-table.com Like most lanthanides, it typically exists in a stable +3 oxidation state in its compounds. chemicalengineeringworld.com The chemistry of rare earth elements is distinct due to the progressive filling of the 4f electron shell, which leads to similar chemical properties across the series but with subtle variations. chemicalengineeringworld.com

Oxalate compounds are the salts or esters of oxalic acid. In the context of rare earth chemistry, oxalic acid and soluble oxalate salts are crucial reagents. acs.org Rare earth oxalates, including erbium(III) oxalate, are known for their very low solubility in aqueous solutions. acs.org This property is fundamental to the separation and recovery of rare earth elements from ore leachates and in their purification processes, where the precipitation of the oxalate salt allows for its effective separation from other elements. samaterials.com Erbium(III) oxalate hydrate (B1144303) is the hydrated form of erbium oxalate, meaning water molecules are incorporated into its crystal structure. cymitquimica.com The general insolubility of lanthanide oxalates makes them excellent precursors for the synthesis of other compounds, particularly the oxides, through thermal decomposition (calcination). samaterials.com

Historical Perspectives on Erbium(III) Oxalate Hydrate Research

The history of erbium itself dates back to 1843, when Carl Gustaf Mosander first identified it from the mineral yttria. chemicalengineeringworld.com However, the isolation of pure erbium metal was not accomplished until 1934. chemicalengineeringworld.com The study of rare earth oxalates has been ongoing for over a century, yet much of the early research was complicated by the difficulty in separating these chemically similar elements, often leading to work on impure samples.

More recent research has focused on resolving long-standing ambiguities. For many years, there was uncertainty regarding the precise number of water molecules in the hydrated crystal structure of many lanthanide oxalates. acs.org Modern analytical techniques have enabled more precise characterization, revealing that erbium(III) oxalate can exist in several hydration states, most commonly as a decahydrate (B1171855) (with ten water molecules) or a hexahydrate (with six), though trihydrate and pentahydrate forms have also been reported. acs.orgscirp.org Detailed structural analyses, such as single-crystal X-ray diffraction, have been instrumental in clarifying the coordination environment of the erbium ion and the arrangement of oxalate and water ligands within the crystal lattice. researchgate.net

Fundamental Research Questions and Objectives in Erbium(III) Oxalate Hydrate Studies

Contemporary research on erbium(III) oxalate hydrate is driven by several key scientific questions. A primary objective is the definitive determination of its crystal structure and the precise level of hydration under various synthesis conditions. acs.org Understanding the structure is crucial as it influences the material's properties and its behavior during subsequent processing. Research has shown that heavier lanthanides like erbium tend to form hexahydrates, while lighter lanthanides form decahydrates. researchgate.net

A second major area of investigation is the thermal decomposition process. acs.org Researchers study the specific stages of decomposition, the temperature ranges at which dehydration and oxalate breakdown occur, and the nature of any intermediate compounds formed. neliti.com Techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to map this process precisely. The ultimate goal is to control the transformation of erbium(III) oxalate hydrate into high-purity erbium(III) oxide, as the properties of the final oxide product are directly dependent on the decomposition pathway of the precursor. neliti.comresearchgate.net

Significance of Erbium(III) Oxalate Hydrate in Advanced Materials Science Research

The importance of erbium(III) oxalate hydrate in materials science stems almost entirely from its role as a high-purity precursor for the synthesis of erbium-based materials, most notably erbium(III) oxide (Er₂O₃). cymitquimica.comwikipedia.org Erbium(III) oxide is a technologically significant advanced material with several high-value applications.

The unique optical properties of the Er³⁺ ion are exploited in fiber optic communications, where it is used as a dopant in erbium-doped fiber amplifiers (EDFAs) to boost signal strength over long distances. wikipedia.org It is also used in the fabrication of solid-state lasers and as a pink colorant in specialty glasses, cubic zirconia, and porcelain glazes. periodic-table.comchemicalengineeringworld.com

The synthesis of erbium oxide via the thermal decomposition of erbium(III) oxalate hydrate offers a reliable method for producing a final product with controlled purity, particle size, and morphology. researchgate.net These characteristics are critical for the performance of the final material in its intended application. For instance, the creation of erbium oxide nanoparticles for photonic applications often begins with the controlled synthesis and subsequent decomposition of an oxalate precursor. researchgate.net Therefore, research into erbium(III) oxalate hydrate is intrinsically linked to the advancement and optimization of erbium-containing functional materials.

Data Tables

The following tables provide key physical and chemical data for Erbium(III) oxalate hydrate.

Table 1: Physical and Chemical Properties of Erbium(III) Oxalate Decahydrate This table outlines the fundamental properties of the decahydrate form. aez.com.trereztech.comfishersci.cathermofisher.com

PropertyValue
Chemical Formula Er₂(C₂O₄)₃·10H₂O
Molecular Weight 778.73 g/mol
Appearance Pink crystalline powder
Density 2.64 g/cm³
CAS Number 30618-31-6
Sensitivity Hygroscopic

Table 2: Thermal Decomposition Stages of Erbium(III) Oxalate Hexahydrate in Air This table details the key steps in the thermal breakdown of the hexahydrate form to produce the final oxide product. scirp.org

StageTemperature Range (°C)ProcessFinal Product of Stage
1 Ambient - 265DehydrationAnhydrous Erbium(III) oxalate (Er₂(C₂O₄)₃)
2 265 - 450Decomposition of OxalateErbium Oxycarbonate (Er₂O₂CO₃)
3 450 - 620Decomposition of OxycarbonateErbium(III) oxide (Er₂O₃)

Properties

CAS No.

58176-72-0

Molecular Formula

C2H2ErO5+

Molecular Weight

273.29 g/mol

IUPAC Name

erbium(3+);oxalate;hydrate

InChI

InChI=1S/C2H2O4.Er.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+3;/p-2

InChI Key

FYAQMKPJPQNKRD-UHFFFAOYSA-L

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Er].[Er]

physical_description

Red powder;  [Hawley]

Origin of Product

United States

Synthetic Methodologies and Crystallization Science of Erbium Iii Oxalate Hydrate

Precipitation-Based Synthesis Approaches for Erbium(III) Oxalate (B1200264) Hydrate (B1144303)

Precipitation is the most common and direct method for the synthesis of erbium(III) oxalate hydrate. This technique involves the reaction of a soluble erbium(III) salt with an oxalate source, leading to the formation of the sparingly soluble erbium(III) oxalate which precipitates out of the solution. The success of this method hinges on the precise control of several experimental parameters.

Reaction of Erbium(III) Salts with Oxalic Acid Derivatives

The synthesis typically begins with a soluble erbium(III) salt, such as erbium(III) nitrate (B79036) or erbium(III) chloride, dissolved in an aqueous medium. fishersci.co.ukgoogle.com The precipitating agent is usually oxalic acid or a soluble oxalate salt, like sodium oxalate or ammonium (B1175870) oxalate. google.com The fundamental reaction involves the combination of erbium(III) ions (Er³⁺) and oxalate ions (C₂O₄²⁻) to form erbium(III) oxalate, which then hydrates. The general chemical equation for the precipitation using erbium(III) nitrate and oxalic acid is:

2Er(NO₃)₃(aq) + 3H₂C₂O₄(aq) + xH₂O(l) → Er₂(C₂O₄)₃·xH₂O(s) + 6HNO₃(aq)

The resulting product, erbium(III) oxalate hydrate, is a pink powder. thermofisher.com It is highly insoluble in water, a property that drives the precipitation process. americanelements.com The choice of the erbium salt and the oxalic acid derivative can influence the purity and physical characteristics of the final product.

Influence of Reactant Concentration on Crystallization Outcomes

The concentration of the erbium(III) salt and the oxalate source significantly impacts the crystallization of erbium(III) oxalate hydrate. Higher concentrations of reactants generally lead to a higher degree of supersaturation, which can result in rapid nucleation and the formation of a large number of small crystals. Conversely, lower reactant concentrations promote slower crystal growth, which can lead to larger and more well-defined crystals.

Research on the precipitation of other metal oxalates has shown a direct correlation between reactant concentration and crystal morphology. For instance, in the synthesis of lead(II) oxalate hydrate, varying the concentration of the lead nitrate and sodium oxalate solutions directly affected the yield and size of the resulting crystals. researchgate.net A similar principle applies to the synthesis of erbium(III) oxalate hydrate, where controlling the molar ratio of the reactants is crucial for achieving desired crystal characteristics.

Reactant ConcentrationExpected Nucleation RateExpected Crystal Size
HighHighSmall
LowLowLarge

This table provides a generalized overview of the expected effects of reactant concentration on crystallization outcomes based on established crystallization principles.

pH Control in Erbium(III) Oxalate Hydrate Synthesis

The pH of the reaction medium is a critical parameter in the synthesis of erbium(III) oxalate hydrate. The solubility of metal oxalates is often pH-dependent. In the case of erbium(III) oxalate, maintaining an acidic pH can be important to prevent the hydrolysis of the erbium(III) ion, which could lead to the co-precipitation of erbium hydroxides or basic salts, thus contaminating the final product.

Studies on the precipitation of other metal oxalates, such as bismuth(III) oxalate, have demonstrated that pH control is essential for obtaining the desired product phase. researchgate.net For example, at a pH below 1, the formation of basic bismuth oxalate was observed. researchgate.net Similarly, in the growth of calcium oxalate hydrates in gel media, lower pH favored the formation of the monohydrate form, while higher pH led to the dihydrate form. nih.gov While specific optimal pH ranges for erbium(III) oxalate hydrate synthesis are proprietary to various research and industrial processes, it is a key variable that must be optimized to ensure the formation of the pure hydrated oxalate compound.

Gel Crystallization Techniques for Erbium(III) Oxalate Hydrate

Gel crystallization is an alternative method that provides a controlled environment for the growth of high-quality single crystals of sparingly soluble salts like erbium(III) oxalate hydrate. In this technique, the reactants diffuse slowly through a gel matrix, leading to a controlled reaction and crystallization process. This method is particularly advantageous for suppressing rapid nucleation and promoting the growth of larger, more perfect crystals.

Utilization of Agar-Agar Gel Media

Agar-agar, a natural polysaccharide, can be used to create a gel medium for the crystallization of erbium(III) oxalate hydrate. univie.ac.at The process typically involves preparing a hot aqueous solution of agar (B569324), which upon cooling, forms a gel. univie.ac.at One of the reactants, for instance, an erbium(III) salt, can be incorporated into the agar solution before it sets. The other reactant, an oxalic acid solution, is then carefully layered on top of the set gel.

The oxalic acid will then diffuse slowly into the gel, reacting with the erbium(III) ions to form crystals of erbium(III) oxalate hydrate within the gel matrix. The rate of diffusion and, consequently, the rate of crystal growth can be controlled by varying the concentration of the reactants and the density of the agar gel. This technique has been successfully employed for growing single crystals of other oxalates, such as strontium oxalate and calcium oxalate monohydrate. researchgate.netscholarsresearchlibrary.com The use of agar gel can also influence the morphology of the resulting crystals. univie.ac.at

Application of Silicate-Based Gel Media (TMOS, TEOS)

Silicate-based gels, derived from precursors like tetramethoxysilane (B109134) (TMOS) or tetraethoxysilane (TEOS), offer another medium for the crystallization of erbium(III) oxalate hydrate. These gels are formed through a sol-gel process, where the silicon alkoxide precursor hydrolyzes and condenses to form a porous silica (B1680970) network.

The process is similar to that with agar gel, where one reactant is incorporated into the sol before gelation, and the other is diffused into the set gel. Silicate gels are known for their inertness and the ability to produce high-quality crystals. The sol-gel method using these precursors has been utilized for creating composite materials containing erbium(III) oxalate nanoparticles, indicating the compatibility of these systems. researchgate.net The synthesis of lead(II) oxalate hydrate crystals in silica gel has also been demonstrated, with the pH of the gel being a critical factor in determining the yield of the crystals. researchgate.net

Gel MediumPrecursor(s)Key Advantages
Agar-AgarAgar powder and waterBiocompatible, easy to prepare, can influence crystal morphology. univie.ac.atnih.gov
Silicate GelTMOS or TEOS and waterInert, produces high-quality crystals, porous network allows for controlled diffusion. researchgate.net

This table summarizes the characteristics of different gel media used in the crystallization of metal oxalates.

Gel Media Effects on Polymorphism and Crystal Growth

The use of gel media for the crystallization of sparingly soluble salts like Erbium(III) oxalate hydrate offers a unique environment that can influence crystal polymorphism, morphology, and size by controlling nucleation and growth rates. nih.govnih.gov Gels, such as silica or gelatin, act as a three-dimensional matrix that suppresses convective currents, forcing mass transport to occur purely through diffusion. ias.ac.inscholarsresearchlibrary.com This diffusion-limited growth can lead to the formation of larger, more perfect crystals than those obtained from solution precipitation. ias.ac.in

The properties of the gel itself play a critical role in the crystallization outcome. Factors such as gel density, pH, and the nature of the gel matrix can be systematically varied to control the crystal growth process. nih.govias.ac.in For instance, in the growth of calcium oxalate crystals in silica gel, it has been observed that lower density gels and specific pH ranges are conducive to the formation of well-defined single crystals. nih.gov Increasing the gel density generally leads to a decrease in the number of nucleation sites, which can promote the growth of larger individual crystals. ias.ac.in Similarly, the pH of the gel can affect not only the crystal phase but also its morphology. In studies on calcium oxalate, lower pH in agar gels favored the formation of the monohydrate form, while higher pH promoted the dihydrate form. nih.gov

While specific studies exhaustively detailing the effects of various gel media on Erbium(III) oxalate polymorphism are not abundant, the principles derived from the study of other metal oxalates are applicable. For example, methods for growing calcium oxalate and barium oxalate in silica, gelatin, and agar gels have been well-documented. nih.govscholarsresearchlibrary.comias.ac.in These studies show that the gel environment can direct the formation of specific crystalline habits and even different hydrated forms. nih.govnih.gov The single diffusion technique in an agar-agar gel has been successfully employed for the growth of microcrystalline calcium oxalate monohydrate. scholarsresearchlibrary.com Given that rare earth oxalates are known to be synthesized via gel methods, it is expected that similar control over the crystallization of Erbium(III) oxalate hydrates can be achieved. ias.ac.in

Table 1: Parameters Influencing Crystal Growth in Gel Media

ParameterEffect on CrystallizationRelevant Findings for Oxalate Systems
Gel Density Influences pore size and diffusion rate; higher density can reduce nucleation sites. ias.ac.inAn increase in gel density decreases the nucleation density, favoring larger crystals. ias.ac.in
pH of Gel Affects solubility, supersaturation, and can favor specific polymorphs or hydrates. nih.govFor calcium oxalate in agar gel, lower pH favors the monohydrate form, while higher pH favors the dihydrate. nih.gov
Reactant Concentration Higher concentrations can increase nucleation density and affect crystal size. ias.ac.inIncreasing the concentration of the feed solution can increase nucleation density. ias.ac.in
Gel Aging Can alter the gel structure (e.g., reduce cell size), thereby affecting diffusion rates. ias.ac.inGel aging has been shown to reduce the number of nucleation sites. ias.ac.in
Type of Gel The chemical nature of the gel (e.g., silica, gelatin, agar) can influence crystal habit and aggregation. nih.govSilica gel tends to produce single crystals, while gelatin can lead to aggregated growth. nih.gov

Hydrothermal and Solvothermal Synthesis of Erbium(III) Oxalate Hydrate

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. These methods are particularly useful for producing rare earth compounds, including oxalates, with controlled morphology and crystallinity. acs.orgmdpi.com The principle involves the reaction of precursors in a sealed vessel (autoclave) containing water (hydrothermal) or an organic solvent (solvothermal). The elevated temperature increases the solubility of the reactants and promotes the crystallization of the product.

In a typical hydrothermal synthesis of a metal oxalate, a water-soluble metal salt and a source of oxalate ions are heated in an autoclave. The pressure generated by the heated solvent facilitates the dissolution and reaction of precursors, leading to the formation of the desired oxalate crystals upon cooling. While specific literature on the hydrothermal synthesis of Erbium(III) oxalate hydrate is sparse, the general methodology is well-established for other rare earth oxalates and related compounds. For instance, hydrothermal synthesis has been employed to produce europium(III) carbonate hemioxalate hydrate from europium(III) nitrate and oxalic acid. nih.gov

Solvothermal synthesis follows a similar principle but utilizes non-aqueous solvents. mdpi.com This can offer advantages in controlling particle size, morphology, and the phase of the resulting crystals due to the different solvent properties (e.g., polarity, boiling point, coordinating ability). The solvothermal synthesis of rare earth bisphthalocyanines, for example, has been shown to be an effective method that offers simplicity and direct transformation to crystalline products. mdpi.com A study on the precipitation of rare-earth metal oxalates also highlights the use of an aliphatic alcohol in the reaction mixture to improve the precipitation efficiency. google.com

Microwave-Assisted Co-precipitation Synthesis of Erbium(III) Oxalate Hydrate

Microwave-assisted synthesis is a rapidly emerging technique in materials chemistry that utilizes microwave radiation to heat reactants. This method can dramatically reduce reaction times, often from hours to minutes, and can lead to products with improved yield and purity compared to conventional heating methods. nih.gov The process involves the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

For the synthesis of Erbium(III) oxalate hydrate, a microwave-assisted co-precipitation method would typically involve dissolving an Erbium(III) salt (e.g., Erbium(III) nitrate or chloride) and an oxalate source (e.g., oxalic acid or an alkali metal oxalate) in a suitable solvent. This solution is then subjected to microwave irradiation for a short period. The rapid heating accelerates the precipitation of the Erbium(III) oxalate hydrate. While detailed protocols specifically for Erbium(III) oxalate hydrate are not widely published, the synthesis of other nanoparticles and coordination complexes demonstrates the feasibility of this approach. nih.gov For instance, the microwave-assisted synthesis of superparamagnetic iron oxide nanoparticles via co-precipitation in a water-in-oil microemulsion has been successfully demonstrated. nih.gov The general parameters for such a synthesis would need to be optimized, including the precursor concentrations, solvent system, microwave power, and irradiation time.

Microemulsion Techniques for Erbium(III) Oxalate Nanoparticle Synthesis

Microemulsion techniques offer a versatile approach for the synthesis of nanoparticles with controlled size and morphology. nih.govresearchgate.net A microemulsion is a thermodynamically stable, isotropic dispersion of two immiscible liquids (typically oil and water) stabilized by a surfactant. Water-in-oil (w/o) microemulsions, also known as reverse micelles, consist of nanosized water droplets dispersed in a continuous oil phase. These aqueous nanodroplets act as confined nanoreactors for the synthesis of nanoparticles. nih.gov

The synthesis of Erbium(III) oxalate nanoparticles via a microemulsion technique generally involves preparing two separate microemulsions with the same composition. researchgate.net One microemulsion contains an aqueous solution of an Erbium(III) salt, while the second contains an aqueous solution of an oxalate precursor. When these two microemulsions are mixed, the nanodroplets collide and coalesce, allowing the reactants to mix and precipitate Erbium(III) oxalate within the confined space of the merged droplets. This process allows for excellent control over the size of the resulting nanoparticles. researchgate.net Research has demonstrated the successful synthesis of Erbium(III) oxalate nanoparticles in the size range of 10 to 40 nm using a combination of microemulsion and sol-gel methods. researchgate.net

Table 2: Components of a Typical Microemulsion System for Nanoparticle Synthesis

ComponentRoleExample
Oil Phase Continuous medium1-Hexanol
Aqueous Phase Dispersed nanodroplets containing reactantsAqueous solution of Erbium(III) chloride or oxalic acid
Surfactant Stabilizes the interface between oil and waterCetyl Trimethyl Ammonium Bromide (CTAB)
Co-surfactant Increases the flexibility of the surfactant film1-Butanol

Controlled Crystallization of Specific Hydrate Forms of Erbium(III) Oxalate

Erbium(III) oxalate is known to exist in various hydrated forms, with the decahydrate (B1171855) and hexahydrate being notable examples. cymitquimica.comamericanelements.comfishersci.cathermofisher.comereztech.com The controlled crystallization of a specific hydrate is crucial as the degree of hydration can influence the material's physical and chemical properties.

Decahydrate Forms

Erbium(III) oxalate decahydrate (Er₂(C₂O₄)₃·10H₂O) is a commonly cited and commercially available form of this compound. americanelements.comfishersci.cathermofisher.comereztech.com The synthesis of the decahydrate form typically involves the precipitation of an Erbium(III) salt solution with an oxalic acid solution under controlled conditions. The precise control of factors such as reactant concentrations, temperature, and pH is essential for obtaining the desired decahydrate phase. The selective precipitation of rare earth oxalates is a known method for their separation and recovery, and the resulting precipitates are often in a hydrated form. mdpi.com The formation of the decahydrate is generally favored under specific aqueous precipitation conditions.

Hexahydrate Forms

The hexahydrate form of Erbium(III) oxalate (Er₂(C₂O₄)₃·6H₂O) is another stable hydrate. The crystallization of the hexahydrate versus the decahydrate can be influenced by the synthesis conditions. For example, in the study of other metal oxalates, the temperature and the nature of the solvent have been shown to play a significant role in determining the number of water molecules in the crystal structure. It is plausible that by adjusting these parameters, for instance by carrying out the crystallization at a different temperature or in the presence of a co-solvent, the formation of the hexahydrate can be favored over the decahydrate. While detailed comparative studies for the selective crystallization of Erbium(III) oxalate hydrates are limited, the existence of a trihydrate form has also been confirmed through crystal structure analysis, indicating the rich polymorphism of this system. acs.org

Trihydrate Forms

The trihydrate of erbium(III) oxalate, Er₂(C₂O₄)₃·3H₂O, is a recognized and structurally characterized crystalline solid. Its synthesis and crystal structure have been the subject of detailed scientific investigation.

Synthetic Methodologies:

A general method for the synthesis of rare earth oxalates involves the precipitation from an aqueous solution of a rare earth salt by the addition of oxalic acid or a soluble oxalate salt. acs.org The resulting precipitate is typically a hydrated form of the rare earth oxalate.

For the specific synthesis of single crystals of erbium(III) oxalate trihydrate suitable for X-ray diffraction studies, a hydrothermal method is employed. This involves the reaction of erbium oxide (Er₂O₃) with an excess of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in a sealed container under elevated temperature and pressure.

A detailed synthetic approach involves placing 0.5 g of Er₂O₃ and 1.5 g of H₂C₂O₄·2H₂O along with 10 ml of water into a platinum tube. This tube is then sealed and placed in a hydrothermal bomb, which is subsequently heated to 250 °C and maintained at this temperature for a period of one week. The bomb is then allowed to cool to room temperature. This process yields pale pink, prismatic crystals of erbium(III) oxalate trihydrate.

Crystallization Science:

The crystallization of erbium(III) oxalate trihydrate from an aqueous solution is influenced by factors such as temperature, pH, and the concentration of reactants. The slow cooling process in the hydrothermal synthesis method allows for the formation of well-defined single crystals.

The crystal structure of erbium(III) oxalate trihydrate has been determined using single-crystal X-ray diffraction. It crystallizes in the monoclinic space group P2₁/c. nih.gov The erbium ion is coordinated to nine oxygen atoms, three of which are from water molecules and the remaining six are from the oxalate groups. nih.gov The oxalate ions act as bridging ligands, connecting the erbium ions to form a three-dimensional network.

The crystallographic data for Erbium(III) oxalate trihydrate are summarized in the table below.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.196 ± 0.006
b (Å)9.584 ± 0.005
c (Å)10.285 ± 0.006
β (°)114.15 ± 0.04
Z (formula units per cell)4

Data sourced from Steinfink & Brunton, 1970. nih.gov

Octadecahydrate Forms

Synthetic Methodologies and Crystallization Science:

There is a lack of established and reproducible synthetic methods for the preparation of erbium(III) oxalate octadecahydrate in the scientific literature. General precipitation methods for rare earth oxalates, as described in the previous section, typically yield the decahydrate. The formation of specific hydrates is highly dependent on the crystallization conditions, including temperature, concentration of reactants, and the presence of other ions in the solution.

It is plausible that if an octadecahydrate were to be formed, it would likely crystallize from highly dilute solutions at low temperatures, conditions which favor the incorporation of a larger number of water molecules into the crystal lattice. However, without experimental evidence and characterization, the existence and properties of an octadecahydrate form of erbium(III) oxalate remain hypothetical.

For comparison, the more stable and commonly synthesized decahydrate is known to precipitate when an oxalic acid solution is added to a solution of an erbium(III) salt, such as erbium(III) nitrate, at room temperature.

Given the absence of concrete scientific data, a data table for the crystallographic parameters of erbium(III) oxalate octadecahydrate cannot be provided. Researchers interested in this specific hydrate would need to undertake novel experimental work to synthesize and characterize it.

Structural Elucidation and Crystallographic Analysis of Erbium Iii Oxalate Hydrate

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (scXRD) Studies

X-ray diffraction (XRD) and single-crystal X-ray diffraction (scXRD) are powerful analytical techniques used to determine the three-dimensional structure of crystalline materials. rigaku.com These methods have been instrumental in characterizing erbium(III) oxalate (B1200264) hydrate (B1144303).

Determination of Crystal System and Space Group

Studies on erbium(III) oxalate hydrate have revealed that it crystallizes in the monoclinic system. researchgate.net Specifically, the space group has been identified as P2₁/c. researchgate.netwikipedia.org This particular space group indicates a centrosymmetric crystal structure. The determination of the crystal system and space group is a critical first step in solving the complete crystal structure, as it defines the symmetry operations that relate the atoms within the unit cell. For comparison, the related europium(III) oxalate decahydrate (B1171855) also crystallizes in the monoclinic P2₁/c space group. wikipedia.org

Unit Cell Parameter Determination and Analysis

The unit cell is the basic repeating unit of a crystal structure. Its dimensions, known as unit cell parameters, are determined with high precision from XRD and scXRD data. For an erbium-ytterbium oxalate, which is isostructural with erbium oxalate, the following unit cell parameters have been reported:

ParameterValue
a9.610(5) Å
b8.081(1) Å
c9.921(3) Å
β99.1(1)°
V760.1(1) ų
Source: ResearchGate researchgate.net

These parameters define the size and shape of the unit cell. The non-90° value for the angle β is characteristic of the monoclinic crystal system.

Intermolecular Packing and Crystal Architecture

The crystal structure of erbium(III) oxalate hydrate, specifically hexaaquatrioxalatodierbium(III) tetrahydrate, features a layered architecture. researchgate.net The erbium atoms are linked by oxalate ligands, forming layers that are parallel to the ac plane. researchgate.net Within these layers, each erbium atom is coordinated to oxygen atoms from three oxalate ligands and three water molecules. researchgate.net The structure is further stabilized by the presence of four disordered water molecules of crystallization situated between these layers. researchgate.net This arrangement highlights the role of both the oxalate ligands in forming the primary polymeric network and the water molecules in completing the coordination sphere of the erbium ions and providing interlayer cohesion.

Coordination Environment of Erbium(III) Ions in Oxalate Structures

The chemical and physical properties of erbium(III) oxalate hydrate are directly influenced by the coordination environment of the erbium(III) ions. This includes the number of coordinating atoms, the geometry of the coordination polyhedron, and the specific bond lengths and angles.

Coordination Number and Geometry Analysis (e.g., Tricapped Trigonal Prism)

In erbium(III) oxalate hydrate, the erbium(III) ion typically exhibits a coordination number of nine. researchgate.net This nine-coordinate environment is achieved by bonding to six oxygen atoms from three bidentate oxalate ligands and three oxygen atoms from water molecules. researchgate.net The resulting coordination polyhedron can be described as a distorted tricapped trigonal prism. researchgate.net This geometry is a common arrangement for lanthanide ions with a coordination number of nine.

Erbium-Oxygen Bond Lengths and Angles

The distances between the central erbium ion and the surrounding oxygen atoms, known as bond lengths, provide further detail about the coordination environment. In the ErO₉ coordination polyhedron of erbium oxalate, the Er-O bond distances have been reported to range from 2.35(4) Å to 2.52(7) Å, with an average distance of 2.40(6) Å. researchgate.net The variation in these bond lengths is indicative of the distorted nature of the tricapped trigonal prism.

BondLength Range (Å)Average Length (Å)
Er-O2.35(4) - 2.52(7)2.40(6)
Source: ResearchGate researchgate.net

The specific angles between these bonds define the precise shape of the coordination polyhedron and are a result of the steric and electronic interactions between the ligands and the central metal ion.

Role of Oxalate Ligands (Bidentate, Bridging Modes)

The oxalate anion (C₂O₄²⁻) is a fundamental building block in the structure of erbium(III) oxalate hydrate, demonstrating versatile coordination behavior that is key to the formation of its extended polymeric network. The primary roles of the oxalate ligands are to act as both chelating and bridging units.

In its chelating function, the oxalate ligand behaves as a bidentate ligand, binding to a single Erbium(III) ion through two of its oxygen atoms. This forms a stable five-membered chelate ring (Er-O-C-C-O). However, the most critical function of the oxalate ligand in this structure is its role as a bridging ligand. researchgate.net It connects multiple Er³⁺ centers, propagating the structure into higher dimensions.

Detailed crystallographic studies reveal that each Er³⁺ ion is coordinated to oxygen atoms from multiple oxalate ligands. researchgate.netresearchgate.net In the structure of [Er₂(C₂O₄)₃(H₂O)₆]·4H₂O, for instance, each erbium atom is coordinated to six oxygen atoms originating from three distinct oxalate ligands. researchgate.net The oxalate ligands can adopt various bridging modes, connecting two or more metal centers to create a robust, polymeric framework. In some lanthanide oxalates, the oxalate ligand has been observed to adopt μ₂, μ₃, μ₄, and even μ₅ bridging modes, highlighting its exceptional ability to link metallic ions into complex arrangements. researchgate.net This bridging is the primary reason for the formation of the layered and three-dimensional structures characteristic of this compound.

Coordination of Water Molecules

Water molecules play a multifaceted role in the crystal structure of erbium(III) oxalate hydrate, acting as both coordinated ligands and lattice-held molecules of crystallization. nih.govresearchgate.net The number of water molecules can vary, leading to different hydrated forms, with hexahydrate and decahydrate being commonly reported. ereztech.comnih.govacs.org

Coordinated Water: A specific number of water molecules bond directly to the Erbium(III) ion, completing its coordination sphere. In the hexaaquatrioxalatodierbium(III) tetrahydrate structure, {[Er(H₂O)₃]₂(C₂O₄)₃]·4H₂O}, each erbium atom is directly coordinated to three water molecules. researchgate.net These coordinated water molecules occupy specific positions in the first coordination shell of the Er³⁺ ion, influencing its geometry. In a Gd(III)-oxalate framework, which serves as a good structural analogue, the Gd³⁺ ion is coordinated to three water molecules, resulting in a nine-coordinate tricapped trigonal prism geometry. mdpi.com

Lattice Water (Water of Crystallization): In addition to the coordinated water, other water molecules are incorporated into the crystal lattice without being directly bonded to the metal center. researchgate.net These molecules are typically located in the channels or interlayer spaces of the polymeric framework and are held in place by hydrogen bonds with the oxalate oxygen atoms and the coordinated water molecules. In the {[Er(H₂O)₃]₂(C₂O₄)₃]·4H₂O structure, four disordered water molecules of crystallization are situated between the erbium-oxalate layers. researchgate.net

The dehydration process for heavier lanthanide oxalates like erbium's can occur in multiple steps, indicating that the water molecules are bound with different energies. acs.org

Polymeric Frameworks and Extended Structures

The combination of multidentate oxalate bridges and high-coordination-number erbium ions leads to the formation of robust, extended polymeric structures rather than discrete molecular units. These frameworks can be categorized into layered and three-dimensional architectures.

Layered Architectures

Erbium(III) oxalate hydrate, like other heavy lanthanide oxalates, characteristically forms layered structures. nih.gov These structures are often described as having a honeycomb-like arrangement. nih.govresearchgate.net The layers are composed of erbium ions linked by bridging oxalate ligands.

In the structure of [Er₂(C₂O₄)₃(H₂O)₆]·4H₂O, the erbium and oxalate units form layers parallel to the ac crystallographic plane. researchgate.net The coordinated water molecules are part of these layers, while the lattice water molecules reside in the space between them, providing further stability through hydrogen bonding. These layered coordination polymers can be delaminated, or exfoliated, to produce single-layered nanosheets, which can be held in colloidal dispersion. nih.gov A study on a mixed-ligand erbium complex also revealed a double-layered structure where oxalate ligands bridge two layers built from erbium ions and another ligand. researchgate.net

Table 1: Crystallographic Data for a Layered Erbium Oxalate Hydrate

Feature Description
Compound [Er₂(C₂O₄)₃(H₂O)₆]·4H₂O
Crystal System P-1 (#2) space group for heavy lanthanides (Er to Lu) nih.gov
Structural Motif Layered honeycomb structure nih.gov
Layer Composition Er³⁺ ions bridged by oxalate ligands, with coordinated H₂O molecules researchgate.net

| Interlayer Space | Occupied by disordered water molecules of crystallization researchgate.net |

Three-Dimensional Open Frameworks and Channels

The layered structures of erbium(III) oxalate hydrate can be further interconnected to form three-dimensional (3D) frameworks. These frameworks are often porous, containing channels or cavities. The channels are typically occupied by water molecules. researchgate.netmdpi.com

The structure is built from the three-dimensional arrangement of erbium ions and oxalate ligands. researchgate.net In analogous gadolinium-oxalate frameworks, the Gd³⁺ ions act as nine-coordinate nodes linked by oxalate ligands to form a 3D neutral framework with one-dimensional channels running through it. mdpi.com These channels are a direct consequence of the way the hexagonal rings of alternating metal ions and oxalate ligands stack and are pillared by other oxalate ions. researchgate.net The presence of these open frameworks is significant for potential applications in areas like gas storage or separation.

Structural Characterization of Mixed Lanthanide-Alkaline Oxalate Complexes Involving Erbium

The structural chemistry of oxalates extends to mixed-metal complexes where erbium is co-crystallized with other metals, such as alkali metals. Research has been conducted on potassium oxalato lanthanates, including complexes with heavier lanthanides like erbium. acs.org One such family of compounds is K₈Ln₂(C₂O₄)₇ · 14H₂O, which is relevant for lanthanides from terbium (Tb) to ytterbium (Yb), a range that includes erbium. acs.org

Computational and Theoretical Analysis of Crystal Structures

Computational methods provide valuable insights into the structure and bonding of erbium(III) oxalate hydrate. Theoretical analyses, such as those using Gaussian electronic structure calculations, can be employed to predict the vibrational spectra (IR and Raman) for different possible geometries of the oxalate anion (e.g., planar D₂h vs. non-planar D₂d symmetry). walisongo.ac.id These calculations help in assigning experimental spectra and confirming the specific conformation of the oxalate ligand within the crystal lattice. walisongo.ac.id

The Judd-Ofelt theory is a powerful theoretical framework used to analyze the electronic f-f transitions observed in the absorption and emission spectra of lanthanide ions like Er³⁺. ias.ac.in By applying this theory to the optical spectra of erbium oxalate crystals, researchers can calculate intensity parameters (Ω₂, Ω₄, Ω₆). These parameters provide information about the local environment and symmetry around the Er³⁺ ion and the nature of the Er-O bond. For instance, analysis of Pr³⁺-doped erbium oxalate crystals allowed for the determination of Judd-Ofelt parameters for the dopant ion, offering insights into the host material's influence. ias.ac.in

Furthermore, quantum chemical methods and molecular dynamics simulations, similar to those used for studying actinide complexes in water, can be applied to model the coordination environment of Er³⁺ in the oxalate framework. unige.ch These simulations can predict coordination numbers, bond distances (Er-O), and the dynamics of water molecule exchange, complementing experimental data from crystallographic studies. researchgate.netunige.ch

Thermal Decomposition Pathways and Kinetics of Erbium Iii Oxalate Hydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Investigations

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are primary methods used to investigate the thermal behavior of erbium(III) oxalate (B1200264) hydrate (B1144303), typically with the formula Er₂(C₂O₄)₃·6H₂O. africaresearchconnects.com These analyses track mass loss as a function of temperature, revealing distinct stages of decomposition. The process is generally studied up to temperatures of 900°C in controlled atmospheres such as air or nitrogen. africaresearchconnects.com

The initial phase of the thermal decomposition involves the loss of water of hydration. This dehydration occurs in a stepwise manner over a broad temperature range, typically beginning around 90°C and completing by approximately 370°C. africaresearchconnects.com TGA curves show a gradual mass loss in this region corresponding to the release of water molecules associated with the oxalate salt.

Following the complete removal of water, the resulting anhydrous erbium oxalate is found to be noncrystalline and thermally unstable. africaresearchconnects.com As the temperature increases, this anhydrous salt begins to decompose. A key intermediate, erbium oxycarbonate (Er₂O₂CO₃), is formed at approximately 450°C. africaresearchconnects.com This intermediate compound represents a stable phase before the final decomposition to the oxide. The decomposition pathway appears to be largely independent of the surrounding atmosphere, following a similar course in both air and nitrogen. africaresearchconnects.com

The final stage of the decomposition process is the conversion of the erbium oxycarbonate intermediate into the stable, final product, erbium(III) oxide (Er₂O₃). atamanchemicals.comwikipedia.org This transformation occurs at temperatures near 600°C. africaresearchconnects.com The resulting erbium oxide is a pink, crystalline solid. africaresearchconnects.comatamanchemicals.com Studies indicate that increasing the temperature further, towards 800°C, enhances both the proportion of the oxide and its crystallinity. africaresearchconnects.com Erbium(III) oxide is a highly insoluble and thermally stable compound, making it suitable for applications in glass, optics, and ceramics. atamanchemicals.com

Table 1: Thermal Decomposition Stages of Erbium(III) Oxalate Hydrate

Temperature Range (°C)ProcessSolid ProductGaseous Products
90 - 370Stepwise DehydrationAnhydrous Erbium Oxalate (Er₂(C₂O₄)₃)Water Vapor (H₂O)
~450Decomposition of Anhydrous OxalateErbium Oxycarbonate (Er₂O₂CO₃)Carbon Oxides (CO, CO₂)
~600Decomposition of OxycarbonateCrystalline Erbium(III) Oxide (Er₂O₃)Carbon Dioxide (CO₂)

Identification of Gaseous Decomposition Products using Infrared Spectroscopy

Infrared (IR) spectroscopy is employed to identify the gaseous products evolved during the thermal decomposition of erbium(III) oxalate hydrate. africaresearchconnects.com These analyses confirm that the primary gaseous products released are water vapor (H₂O) during the initial dehydration steps, followed by carbon oxides—specifically carbon monoxide (CO) and carbon dioxide (CO₂)—during the subsequent decomposition of the oxalate and oxycarbonate intermediates. africaresearchconnects.com

Kinetic Studies of Thermal Decomposition

Kinetic studies of the thermal decomposition process provide insight into the energy requirements of each reaction step. By analyzing TGA data obtained at various heating rates, kinetic parameters such as activation energy can be calculated.

The activation energy (ΔE) for each distinct step of the thermal decomposition of erbium(III) oxalate hydrate can be determined from nonisothermal gravimetric data. africaresearchconnects.com These calculations quantify the energy barrier that must be overcome for each stage—dehydration, intermediate formation, and final oxide formation—to occur. While specific values vary based on analytical methods and conditions, the determination of these energies is crucial for understanding and modeling the reaction kinetics. africaresearchconnects.com

Reaction Mechanisms (e.g., Contracting Volume Model)

The thermal decomposition of erbium(III) oxalate hydrate is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt into the final oxide product. Studies utilizing nonisothermal gravimetry and differential thermal analyses have elucidated a distinct pathway for this compound. The decomposition occurs in a series of sequential steps, beginning with the loss of water molecules, followed by the breakdown of the oxalate group to form an intermediate, and finally yielding crystalline erbium(III) oxide.

The process for erbium(III) oxalate hexahydrate (Er₂(C₂O₄)₃·6H₂O) can be summarized as follows:

Dehydration: The process begins with a stepwise dehydration phase occurring between 90°C and 370°C. In this stage, the six molecules of water are removed, resulting in a noncrystalline and thermally unstable anhydrous erbium(III) oxalate (Er₂(C₂O₄)₃).

Intermediate Formation: As the temperature increases to around 450°C, the anhydrous oxalate decomposes to form an intermediate erbium oxycarbonate phase with the chemical formula Er₂O₂CO₃.

Final Decomposition: This oxycarbonate intermediate further decomposes at approximately 600°C, leading to the formation of the final product, crystalline erbium(III) oxide (Er₂O₃). The crystallinity of this final oxide product has been observed to improve as the temperature approaches 800°C.

This decomposition pathway is notably robust and is not significantly altered by the surrounding atmosphere, proceeding similarly in both air and nitrogen environments. The primary gaseous products evolved during this process are water vapor, carbon monoxide, and carbon dioxide.

The kinetics of solid-state decomposition reactions, such as that of erbium(III) oxalate hydrate, are often described using various mathematical models based on the geometry of the reaction interface. One such model is the Contracting Volume Model (or geometric contraction model). This model assumes that the reaction starts on the surface of the solid particle and proceeds inwards at a constant rate. The rate-limiting step is the progression of the reaction interface toward the center of the particle, causing the volume of the unreacted core to shrink over time. While specific kinetic analysis applying the Contracting Volume Model to erbium(III) oxalate was not detailed in the reviewed literature, this model is frequently used to describe the decomposition kinetics of other metal oxalates and is considered applicable to this class of reactions.

Comparative Thermal Decomposition Studies with Other Lanthanide Oxalates and Analogues

The thermal decomposition behavior of erbium(III) oxalate hydrate shows both similarities and distinct differences when compared to other lanthanide oxalates. These variations are largely attributed to the effects of the "lanthanide contraction"—the steady decrease in the ionic radii of the lanthanide elements with increasing atomic number. This contraction influences the number of water molecules in the hydrated crystal structure (coordination number) and the thermal stability of the compounds.

A significant difference across the lanthanide series is the degree of hydration in the oxalate precipitates. Lighter lanthanides, from Lanthanum (La) to Holmium (Ho), typically form decahydrates (Ln₂(C₂O₄)₃·10H₂O) and crystallize in the P2₁/c space group. nih.govacs.org In contrast, the heavier lanthanides, from Erbium (Er) to Lutetium (Lu), accommodate fewer water molecules due to their smaller ionic radii, forming hexahydrates ([Ln₂(C₂O₄)₃(H₂O)₄]·2H₂O) that crystallize in the P-1 space group. nih.govacs.org This structural difference directly impacts the initial dehydration steps of the thermal decomposition process. For heavier lanthanides like erbium, dehydration can be a more complex, multi-step process compared to the single-step dehydration often observed for lighter lanthanide oxalates. researchgate.net

The decomposition pathway of the anhydrous oxalate also varies. While erbium(III) oxalate forms an oxycarbonate (Er₂O₂CO₃) intermediate, this is a common feature for many heavy lanthanides. For example, the decomposition of lutetium ammonium (B1175870) oxalate hydrate also proceeds through a lutetium oxycarbonate (Lu₂O₂CO₃) intermediate at peak temperatures between 400°C and 630°C. researchgate.net Lighter lanthanides, such as neodymium, may decompose through different intermediates or directly to the oxide under certain conditions. The thermal decomposition of neodymium oxalate hydrate, for instance, leads to the formation of neodymium(III) oxide (Nd₂O₃) as the final product.

The following table provides a comparative overview of the properties and thermal decomposition characteristics of erbium(III) oxalate hydrate with other selected lanthanide oxalates.

Lanthanide (Ln)Typical Hydration StateCrystal Structure GroupIntermediate ProductFinal Product
Lanthanum (La)Decahydrate (B1171855) (10 H₂O)P2₁/cOxycarbonateLa₂O₃
Neodymium (Nd)Decahydrate (10 H₂O)P2₁/c-Nd₂O₃
Erbium (Er)Hexahydrate (6 H₂O)P-1Er₂O₂CO₃Er₂O₃
Lutetium (Lu)Hexahydrate (6 H₂O)P-1Lu₂O₂CO₃Lu₂O₃

Advanced Spectroscopic Characterization and Optical Phenomena Research of Erbium Iii Oxalate Hydrate

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared and Fourier Transform Infrared (FTIR) spectroscopy are powerful, non-invasive analytical techniques used to identify functional groups and probe the coordination environment within a molecule. walisongo.ac.id By analyzing the absorption of infrared radiation, which excites molecular vibrations, specific structural features of erbium(III) oxalate (B1200264) hydrate (B1144303) can be elucidated.

The FTIR spectrum of erbium(III) oxalate hydrate is characterized by distinct absorption bands corresponding to its primary functional groups: the oxalate anion (C₂O₄²⁻) and water of hydration (H₂O).

Water (H₂O): The presence of water molecules, both coordinated to the erbium ion and as lattice water, is clearly identified by a strong, broad absorption band in the region of 3200-3500 cm⁻¹. udel.edu This band is attributed to the O–H stretching vibrations. The broadening of this peak is a result of extensive hydrogen bonding within the crystal structure. Additionally, the H-O-H bending (scissoring) vibration of water molecules typically appears around 1600-1640 cm⁻¹. conicet.gov.ar Librational (rocking) modes of coordinated water may also be observed at lower frequencies, often around 690 cm⁻¹. conicet.gov.ar

Oxalate (C₂O₄²⁻): The oxalate ligand gives rise to several characteristic absorption bands. The most prominent are the asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻).

The asymmetric C=O stretching vibration is typically observed as a very strong band in the 1604–1615 cm⁻¹ range. mdpi.com

The symmetric C-O stretching vibration appears as a strong band between 1312–1319 cm⁻¹. mdpi.com

Other vibrations, such as the C-C stretching mode, are found at lower wavenumbers, often around 900 cm⁻¹. conicet.gov.ar The O=C-O bending mode can be seen near 780 cm⁻¹. gavinpublishers.com

The following table summarizes the key IR absorption bands for the functional groups in Erbium(III) oxalate hydrate.

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity
Water (H₂O)O–H stretching3200–3500Strong, Broad
Water (H₂O)H–O–H bending1600–1640Medium
Oxalate (C₂O₄²⁻)Asymmetric C=O stretching1604–1615Strong
Oxalate (C₂O₄²⁻)Symmetric C–O stretching1312–1319Strong
Oxalate (C₂O₄²⁻)C–C stretching~900Medium
Oxalate (C₂O₄²⁻)O=C–O bending~780Medium

The precise positions of the oxalate vibrational bands are sensitive to its coordination mode with the erbium(III) ion. researchgate.net The oxalate anion can act as a bidentate or a tetradentate bridging ligand, forming a polymeric network structure. conicet.gov.ar The interaction between the erbium cation (a hard acid) and the oxygen atoms of the oxalate ligand (a hard base) influences the electron distribution within the C-O bonds. nih.gov

This metal-oxygen interaction typically causes a shift in the vibrational frequencies of the oxalate group compared to the free oxalate ion. The analysis of these shifts, particularly in the asymmetric and symmetric C-O stretching modes, provides valuable information about the strength and nature of the Er-O coordination bonds. researchgate.net In many lanthanide oxalates, the oxalate ligand coordinates to the metal ion, creating a stable, layered, or network structure that dictates many of the material's properties. conicet.gov.ar

Luminescence and Photoluminescence Spectroscopy

The luminescence of erbium(III) oxalate hydrate is dominated by the electronic transitions within the partially filled 4f orbitals of the Er³⁺ ion. These intra-4f transitions give rise to sharp, characteristic emission peaks, making it a subject of intense research for optical applications.

Erbium(III) ions are well-known for their luminescence in both the visible and near-infrared (NIR) regions of the electromagnetic spectrum. Upon excitation, typically with UV or visible light, erbium(III) oxalate hydrate can exhibit several emission bands.

One of the most studied phenomena is up-conversion luminescence, where the material absorbs lower-energy photons (often in the NIR) and emits higher-energy photons in the visible spectrum. A prominent green up-conversion emission is frequently observed around 543-545 nm, which corresponds to the ⁴S₃/₂ → ⁴I₁₅/₂ transition of the Er³⁺ ion. researchgate.netcnpereading.com

Perhaps the most technologically significant emission from Er³⁺ occurs in the NIR region at approximately 1540 nm (1.54 µm). erbium.nl This wavelength corresponds to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition and is critically important because it aligns with the minimum loss window of silica-based optical fibers, making erbium-doped materials essential for optical amplifiers in telecommunications. attelements.comoptica.org

The table below details the principal emission bands of Erbium(III).

Wavelength (nm) Spectral Region Electronic Transition Significance
~543-545Green⁴S₃/₂ → ⁴I₁₅/₂Up-conversion emission researchgate.netcnpereading.com
~1540Near-Infrared (NIR)⁴I₁₃/₂ → ⁴I₁₅/₂Optical telecommunications erbium.nlresearchgate.net

To enhance the relatively weak absorption of Er³⁺ ions, a common strategy involves co-doping the oxalate matrix with a "sensitizer" ion, such as ytterbium(III) (Yb³⁺). optica.org Yb³⁺ ions have a much larger absorption cross-section than Er³⁺ ions in the near-infrared region (around 980 nm). optica.orgmdpi.com

In a Yb³⁺-Er³⁺ co-doped system, the following energy transfer process occurs:

An Yb³⁺ ion absorbs an incident photon (e.g., from a 980 nm laser), exciting it from the ²F₇/₂ ground state to the ²F₅/₂ excited state. mdpi.com

The excited Yb³⁺ ion then non-radiatively transfers its energy to a nearby Er³⁺ ion in its ground state. optica.org

This energy transfer is highly efficient due to the good energy match between the Yb³⁺ (²F₅/₂) level and the Er³⁺ (⁴I₁₁/₂) level. optica.org The Er³⁺ ion is promoted to the ⁴I₁₁/₂ excited state.

The Er³⁺ ion then rapidly decays non-radiatively to the ⁴I₁₃/₂ metastable level, from which the ~1540 nm emission occurs.

This sensitization process significantly increases the population of excited Er³⁺ ions, leading to a substantial enhancement of the 1.54 µm photoluminescence intensity. optica.org Studies have also explored doping with other ions, such as Praseodymium (Pr³⁺), to investigate their influence on the spectroscopic properties of the erbium oxalate crystal. ias.ac.in The mechanism for energy transfer is often found to be a dipole-dipole interaction. researchgate.net

Luminescence quenching refers to any process that decreases the intensity of fluorescence or phosphorescence. In lanthanide compounds, a primary quenching mechanism is "concentration quenching," where high concentrations of luminescent ions lead to energy migration between adjacent ions until the energy is lost at a defect or quenching site. researchgate.net

However, lanthanide oxalates often exhibit a "quenching-free" nature. researchgate.netnih.gov Their crystal structure, characterized by a polymeric network, effectively separates the lanthanide ions. acs.org The Er-Er distance in erbium oxalate can be greater than the critical distance required for concentration quenching to occur, thus minimizing this non-radiative decay pathway and allowing for high concentrations of active ions without significant loss of luminescence efficiency. researchgate.net

Despite this structural advantage, other quenching mechanisms can still be active:

Vibrational Quenching: Energy from the excited Er³⁺ ion can be non-radiatively transferred to high-frequency vibrations (phonons) in its local environment. O-H oscillators from coordinated water molecules are particularly effective quenchers due to their high vibrational energy. mdpi.comqmul.ac.uk This is a significant consideration in hydrated oxalate compounds.

Impurity Quenching: The presence of other metal ions or impurities can act as quenching centers, providing pathways for non-radiative energy loss. mdpi.com

Back Energy Transfer: In co-doped systems like Yb³⁺-Er³⁺, there is a possibility of energy being transferred back from an excited Er³⁺ ion to a Yb³⁺ ion, although this is generally less efficient, especially in host materials with high phonon energies. optica.org

Understanding and mitigating these quenching phenomena are crucial for optimizing the luminescent performance of erbium(III) oxalate hydrate for practical applications.

Optical Gain Characterization and Mechanisms

Erbium is a critical element for optical amplification within the 1550 nm operational band, a key wavelength for telecommunications. optica.orgresearchgate.net However, the limited solubility of erbium in common glass matrices restricts the achievable concentration of active ions, thereby limiting the optical gain for integrated photonic applications. optica.orgdntb.gov.ua Crystalline hosts, such as erbium oxalate, offer a promising alternative by allowing for a higher concentration of erbium ions. optica.orgresearchgate.net

Recent research has, for the first time, characterized the optical gain of Erbium(III) oxalate hydrate single crystals at 1550 nm. optica.org Studies utilizing a pump-and-probe experimental setup have demonstrated a significant on-off gain coefficient. In these experiments, single crystals of erbium oxalate were synthesized using a gel-diffusion method. optica.orgresearchgate.net

The characterization revealed that the erbium oxalate sample exhibits a considerably higher signal power compared to co-doped erbium-ytterbium oxalate samples. optica.org A key finding from this research is the measurement of a substantial on-off gain of approximately 6.5 dB/mm for a pump power of 20 dBm. optica.orgresearchgate.net However, it was determined that the erbium oxalate sample provides a positive net optical gain only when pump power levels exceed 19 dBm. optica.org This threshold is necessary to overcome the material's intrinsic optical transmission losses, which include both absorption and reflection losses at the crystal facets. optica.org The investigation highlights Erbium(III) oxalate hydrate as a high-potential candidate material for developing integrated optical amplifiers. researchgate.net

Table 1: Optical Gain Characteristics of Erbium(III) Oxalate Hydrate | Parameter | Value | Conditions | Source | | :--- | :--- | :--- | :--- | | On-Off Gain Coefficient | ≈ 6.5 dB/mm | Pump Power: 20 dBm; Wavelength: 1550 nm | optica.orgresearchgate.net | | Pump Power Threshold for Net Positive Gain | > 19 dBm | - | optica.org |

Spectroscopic Studies on Erbium(III) Coordination Spheres

The optical properties of erbium-containing materials are fundamentally governed by the coordination environment of the trivalent erbium ion (Er³⁺). In the free ion, intra-4f shell transitions are parity-forbidden. erbium.nl However, when Er³⁺ is incorporated into a solid host like the erbium oxalate crystal, the local crystal field created by the surrounding ligands induces a mixing of electronic states with opposite parity, which makes some of these transitions allowed. erbium.nl The oxalate ligands (C₂O₄²⁻) and water molecules (H₂O) in Erbium(III) oxalate hydrate form the primary coordination sphere around the Er³⁺ ion, directly influencing its spectroscopic characteristics.

Spectroscopic analysis through absorption spectra provides insight into the electronic structure and the local environment of the Er³⁺ ions. The absorption spectra of erbium oxalate crystals show prominent absorption peaks at specific wavelengths. ias.ac.in These peaks correspond to electronic transitions from the ⁴I₁₅/₂ ground state to various excited states of the Er³⁺ ion.

In a related study on praseodymium-doped erbium oxalate crystals, the characteristic absorption peaks for the erbium oxalate host were identified. ias.ac.in This analysis provides critical data on the energy levels of the Er³⁺ ion within this specific crystal structure. Furthermore, studies on other erbium complexes show that the ligand field can shield the Er³⁺ ion from quenching effects, such as those caused by O-H vibrational modes from water molecules, which can be present in the hydrated form of the compound. erbium.nl

Research on the coordination of Er³⁺ in aqueous solutions provides complementary information. In an aqueous electrolyte, the Er³⁺ ion has a simple hydration shell with an average Er-OH₂ bond distance of 2.33 Å, consistent with an eight-coordinate [Er(OH₂)₈]³⁺ cation. nih.gov In the solid state, such as in Erbium(III) oxalate trihydrate, the coordination involves both water molecules and the bidentate oxalate ions, creating a complex, highly coordinated structure. acs.org

Table 2: Prominent Absorption Peaks of Erbium(III) Oxalate Hydrate | Wavelength (nm) | Source | | :--- | :--- | | 378 | ias.ac.in | | 406 | ias.ac.in | | 520 | ias.ac.in | | 541 | ias.ac.in | | 653 | ias.ac.in |

Computational Chemistry and Theoretical Modeling of Erbium Iii Oxalate Hydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It has become a standard approach for calculations in solid-state physics and quantum chemistry, offering a balance between accuracy and computational cost, which is particularly valuable for systems containing heavy elements like erbium with their complex electron configurations. rsc.orgnsf.gov

Theoretical investigations into the electronic structure of Erbium(III) oxalate (B1200264) hydrate (B1144303) would primarily focus on the behavior of the erbium 4f electrons, which are key to its unique optical and magnetic properties. DFT calculations can map the electron density distribution and define the nature of the chemical bonding between the erbium ion, the oxalate ligands, and the water molecules of hydration.

In similar lanthanide-containing systems, DFT studies have shown that the 4f orbitals of the rare-earth dopant atom can strongly influence the electronic structure of the host material, often inducing spin-polarized localized states. researchgate.net For Erbium(III) oxalate hydrate, calculations would likely reveal a highly ionic interaction between the Er³⁺ ion and the oxalate anions. The analysis would also detail the covalent contributions to the Er-O bonds and the role of hydrogen bonding from the hydrate water molecules in stabilizing the crystal structure. The electronic structure determines the material's fundamental characteristics, including its reactivity and spectral properties. nih.gov

The bandgap is a crucial electronic property that determines the optical and electrical characteristics of a material. As an insulating salt, Erbium(III) oxalate hydrate is expected to have a wide bandgap. DFT calculations are a primary tool for predicting this value by computing the energy difference between the top of the valence band and the bottom of the conduction band.

Different DFT functionals can yield varying results, and it is common practice to compare outcomes from several methods. For instance, calculations could be performed using the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA) like PBE, and hybrid functionals such as B3LYP or HSE06, which often provide more accurate bandgap predictions for insulating materials. While specific DFT studies on Erbium(III) oxalate hydrate are not prominent in the literature, the methodology is well-established.

Illustrative DFT Bandgap Predictions for an Insulating Salt

This table demonstrates the kind of data generated from DFT calculations for educational purposes. The values are not actual calculated results for Erbium(III) oxalate hydrate.

DFT FunctionalCalculated Bandgap (eV)
LDA3.85
PBE (GGA)4.10
B3LYP (Hybrid)5.25
HSE06 (Hybrid)5.40

A projected DOS (PDOS) calculation would separate the total DOS into contributions from the Er, O, C, and H atoms. It is expected that the valence band would be primarily composed of O 2p and C 2p orbitals from the oxalate ligand, while the conduction band would have significant contributions from the unoccupied Er 4f and 5d orbitals. researchgate.net The narrow, sharp peaks just below the Fermi level would correspond to the localized 4f electrons of the erbium ion, which are responsible for its characteristic optical absorption and emission spectra. researchgate.net

Illustrative Projected Density of States (PDOS) Contributions

This table illustrates the type of information a PDOS analysis provides. The data is hypothetical and for explanatory purposes only.

OrbitalEnergy RangePrimary Contribution
O 2pValence Band (-8 to 0 eV)Major
C 2pValence Band (-8 to 0 eV)Significant
Er 4fValence Band (near 0 eV) & Conduction BandLocalized States
Er 5dConduction Band (> 5 eV)Significant

The linear absorption coefficient, which measures how far light of a particular energy can penetrate a material before being absorbed, is a key parameter for optical applications. This property can be computed theoretically from the electronic structure obtained via DFT. The calculation involves determining the frequency-dependent dielectric function of the material, from which the absorption coefficient can be derived. The peaks in the calculated absorption spectrum would correspond to electronic transitions between occupied and unoccupied states, such as from the O 2p orbitals in the valence band to the Er 4f or 5d orbitals in the conduction band. These theoretical spectra can be directly compared with experimental results, such as those obtained from UV-Vis spectroscopy, to validate the computational model. ias.ac.in

Molecular Dynamics Simulations and Structural Prediction

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For Erbium(III) oxalate hydrate, MD simulations can provide critical insights into its structural stability, the dynamics of the water molecules, and the coordination environment of the erbium ion.

An ab initio MD study of the Erbium(III) ion in an aqueous solution has shown a dynamic coordination environment with ligand exchange occurring on the picosecond timescale. acs.org In the solid state of Erbium(III) oxalate hydrate, MD simulations could be used to predict the precise atomic positions, building upon initial structures derived from experimental X-ray diffraction data for heavy lanthanide oxalates. nih.govacs.org Such simulations would model the interactions between Er³⁺, oxalate ions, and water molecules using classical force fields or quantum mechanical methods. Key outputs would include radial distribution functions to describe the Er-O distances, analysis of the hydrogen bond network, and the prediction of the material's thermal stability by simulating its behavior at different temperatures.

Theoretical Studies on Coordination Chemistry and Selectivity

The coordination chemistry of Erbium(III) oxalate hydrate is defined by the interaction between the central Er³⁺ ion and the surrounding ligands (oxalate and water). Theoretical studies are essential for understanding the nature of these coordination bonds and the factors governing the compound's formation and stability.

Recent studies on the full series of lanthanide oxalates have confirmed that the heavier lanthanides, including erbium, form hexahydrates with a P-1 crystal structure. nih.govacs.org In this structure, the erbium ion is coordinated by oxygen atoms from both the oxalate groups and water molecules. Quantum chemical calculations, such as DFT, can be employed to calculate the bond energies, analyze the charge distribution, and describe the orbital interactions between the metal center and the ligands.

These theoretical approaches can also be extended to investigate selectivity. For example, computational models can predict the binding affinity of the Er³⁺ ion for the oxalate ligand compared to other similar dicarboxylates or competing metal ions. mdpi.com By calculating and comparing the complexation energies, researchers can understand why certain coordination compounds form preferentially, which is crucial knowledge for designing separation processes or synthesizing new materials with specific properties. The oxalate ligand itself is a versatile chelator, capable of adopting various coordination modes, which adds to the structural diversity and complexity that theoretical models can help unravel.

Judd-Ofelt Theory Application for Optical Properties

The Judd-Ofelt theory is a cornerstone in the analysis of the optical properties of lanthanide ions, including Er³⁺ in Erbium(III) oxalate hydrate. This theory allows for the quantification of electronic transition probabilities between the 4f electronic states of the lanthanide ion, which are generally forbidden by the Laporte rule. The interaction of the Er³⁺ ion with the crystal field created by the surrounding oxalate and water ligands induces a mixing of opposite-parity electronic states, making these f-f transitions weakly allowed.

The theory utilizes three phenomenological intensity parameters, Ω₂, Ω₄, and Ω₆, which are determined from the experimental absorption spectrum of the compound. These parameters are sensitive to the local symmetry and the nature of the chemical bonds around the Er³⁺ ion.

Ω₂ (Omega-2): This parameter is highly sensitive to the asymmetry of the local environment of the Er³⁺ ion and the covalency of the Er-O bonds. A higher Ω₂ value typically indicates a more distorted coordination geometry and a greater degree of covalent character in the bonding between erbium and the oxalate ligands.

Ω₄ (Omega-4) and Ω₆ (Omega-6): These parameters are more dependent on the bulk properties and the rigidity of the host material. They are related to the long-range order and the vibrational modes of the crystal lattice.

While a complete Judd-Ofelt analysis for pure Erbium(III) oxalate hydrate is not extensively reported in the readily available literature, a study on praseodymium-doped erbium oxalate crystals by R. Pragash and colleagues in 2011 demonstrated the application of this theory. ias.ac.in In their work, the Judd-Ofelt parameters were calculated from the absorption spectra to evaluate the spectroscopic properties. ias.ac.in This indicates that the local environment of the lanthanide ion in the erbium oxalate host is amenable to such analysis. The intensity parameters obtained from such studies are crucial for calculating other important optical properties, as detailed in the table below.

Optical PropertyDescriptionDependence on Judd-Ofelt Parameters
Radiative Transition Probability (A)The rate at which an excited state decays radiatively to a lower state.Directly proportional to Ω₂, Ω₄, and Ω₆.
Radiative Lifetime (τ_rad)The theoretical lifetime of an excited state if only radiative decay occurs.Inversely proportional to the sum of all radiative transition probabilities from that state.
Luminescence Branching Ratio (β)The ratio of the radiative transition probability for a specific transition to the total radiative transition probability from that excited state.Dependent on the relative magnitudes of the Ωλ parameters for different transitions.

The application of Judd-Ofelt theory to Erbium(III) oxalate hydrate would allow for a detailed understanding of its absorption and emission characteristics, providing a theoretical framework for interpreting its optical spectra.

Theoretical Insights into Luminescent Properties

Theoretical modeling provides deeper insights into the mechanisms governing the luminescence of Erbium(III) oxalate hydrate. The characteristic near-infrared and visible luminescence of the Er³⁺ ion arises from electronic transitions within the 4f shell. The oxalate ligands and the water molecules in the coordination sphere play a crucial role in the luminescence process through several mechanisms:

Antenna Effect (Sensitization): The oxalate ligands can absorb ultraviolet light and efficiently transfer the absorbed energy to the central Er³⁺ ion. This process, known as the antenna effect or sensitization, populates the excited states of the erbium ion, leading to its characteristic luminescence. Theoretical calculations can model the electronic structure of the oxalate ligand to determine its absorption properties and the efficiency of the energy transfer to the erbium ion.

Non-radiative Quenching: The presence of high-frequency oscillators, such as the O-H vibrations from coordinated water molecules, in the vicinity of the Er³⁺ ion can lead to non-radiative quenching of its luminescence. The excited state energy of the erbium ion can be dissipated as vibrational energy, reducing the luminescence quantum yield. Theoretical models can be used to calculate the vibrational frequencies of the ligands and their coupling with the electronic states of the Er³⁺ ion to predict the extent of non-radiative decay.

Crystal Field Effects: The arrangement of the oxalate and water ligands around the Er³⁺ ion creates a crystal field that perturbs the energy levels of the 4f electrons. This splitting of the energy levels determines the precise wavelengths of the absorption and emission bands. Computational methods, such as density functional theory (DFT), can be employed to model the crystal structure of Erbium(III) oxalate hydrate and calculate the crystal field parameters. These parameters can then be used to predict the splitting of the Er³⁺ energy levels and simulate the luminescence spectrum.

Recent computational studies on other lanthanide oxalates have demonstrated the feasibility of using theoretical methods to understand their structural and electronic properties. nih.gov For instance, the coordination environment and the role of water molecules have been shown to significantly influence the luminescent properties of europium and terbium oxalates. nih.gov Similar theoretical approaches applied to Erbium(III) oxalate hydrate would provide valuable insights into the relationship between its structure and its luminescent behavior, guiding the design of materials with optimized optical properties.

Research Applications and Emerging Areas of Erbium Iii Oxalate Hydrate

Precursors for Rare Earth Oxide Materials and Nanoparticles

Erbium(III) oxalate (B1200264) hydrate (B1144303) is a well-established precursor for the synthesis of erbium(III) oxide (Er₂O₃), a prominent rare-earth oxide. The thermal decomposition (calcination) of erbium oxalate is a common and effective method to produce erbium oxide powders and nanoparticles. This process is advantageous as the oxalate decomposes cleanly, yielding the oxide and gaseous byproducts like carbon monoxide and carbon dioxide, which allows for the formation of high-purity oxide materials. The low solubility of lanthanide oxalates makes them suitable for precipitation from solutions, enabling a straightforward route to obtaining the precursor material itself.

The synthesis of erbium oxide nanoparticles via the decomposition of erbium oxalate is a key area of research due to the unique properties of nanoscale materials, which can differ significantly from their bulk counterparts. For instance, erbium oxide nanoparticles exhibit distinct optical and photoluminescence properties that are of interest for various applications. Researchers have utilized techniques like the microemulsion method to prepare erbium(III) oxalate nanoparticles, which are then used to create composite materials for photonic applications.

The morphology and crystallinity of the final erbium oxide product can be carefully controlled by manipulating the synthesis conditions of the erbium(III) oxalate precursor and the parameters of the subsequent thermal decomposition process. The calcination temperature and atmosphere are critical factors that influence the particle size, shape, and crystal structure of the resulting erbium oxide. Studies on other rare-earth oxalates, such as cerium and uranium oxalates, have shown that the morphology of the precursor can be retained in the final oxide product, a principle known as pseudomorphism. This suggests that by controlling the initial precipitation of erbium oxalate, one can tailor the morphology of the erbium oxide.

For example, the thermal decomposition of gadolinium(III) oxalate decahydrate (B1171855) has been shown to proceed through several dehydration steps before the final decomposition to the oxide, with the surrounding atmosphere (air, CO₂, or inert gases) significantly impacting the process and the formation of intermediates. Similar control over the decomposition of erbium oxalate can be expected to yield erbium oxide with specific surface areas and particle distributions.

Research on yttria (Y₂O₃) phosphors doped with erbium has demonstrated that calcination temperature directly affects the crystallinity and, consequently, the luminescent properties of the material. An increase in calcination temperature generally leads to improved crystallinity and can shift the emission color of the phosphor. While these studies may use other precursors like nitrates, the fundamental principle of thermal treatment influencing crystallinity is directly applicable to oxides derived from erbium oxalate.

Table 1: Influence of Calcination Temperature on Erbium-Doped Yttria Phosphor Properties

Dopant Concentration (at% Er) Calcination Temperature (°C) Resulting Phase Key Finding on Luminescence Reference
1, 5, 10, 20 800 Cubic Y₂O₃ Highest radioluminescence emission for 5at% Er.
1, 5, 10, 20 1100 Cubic Y₂O₃ Color shifted from red to green with increasing temperature due to enhanced crystallinity.

Catalysis Research

The catalytic applications of erbium compounds are an area of growing interest, primarily due to the Lewis acidic nature of the Er³⁺ ion. While research on the direct catalytic use of erbium(III) oxalate hydrate is limited, its role as a precursor for catalytically active materials is a promising avenue.

Direct investigation into the catalytic activity of erbium(III) oxalate hydrate is an emerging field with limited published research. However, the broader family of lanthanide compounds, including erbium salts, has been recognized for its catalytic potential in various organic transformations. For instance, erbium(III) triflate has been shown to be a highly efficient catalyst for reactions such as the ring-opening of epoxides and the synthesis of imines and enaminones. These findings suggest that the Er³⁺ ion can effectively catalyze important chemical reactions.

The catalytic activity of rare-earth elements is often attributed to their unique electronic configurations and Lewis acidity. Given that erbium(III) oxalate contains the active Er³⁺ ion, it is plausible that it could exhibit catalytic activity in certain reactions, although this remains an underexplored area of research. The development of heterogeneous catalysts using rare-earth oxides is also an active field, and erbium oxide derived from the oxalate precursor could potentially be used in applications like the catalytic ozonation of pollutants, similar to what has been observed with cerium-based catalysts.

A more immediate and researched application of erbium(III) oxalate hydrate in catalysis is its role as a precursor for erbium-based catalysts. The thermal decomposition of erbium oxalate provides a straightforward route to erbium(III) oxide (Er₂O₃), a material that can be used as a catalyst support or as a catalyst itself. The properties of the resulting erbium oxide, such as surface area and crystallinity, which can be controlled during the decomposition of the oxalate, are crucial for its catalytic performance.

For example, erbium oxide has been used as a support for palladium nanocatalysts in hydrogenation reactions. The use of Er₂O₃ as a support can enhance the catalytic activity and stability of the palladium nanoparticles. Furthermore, rare-earth oxides are known to be active in various catalytic processes, including oxidation reactions and fluid catalytic cracking (FCC) in the petroleum industry. While specific studies detailing the catalytic performance of erbium oxide derived directly from the oxalate precursor are not abundant, the general applicability of rare-earth oxides in catalysis suggests this is a viable and important research direction. The use of niobium oxalate as a precursor for supported niobium oxide catalysts demonstrates a similar strategy in catalysis, highlighting the potential of metal oxalates as precursors for active catalytic materials.

Materials Science Research for Optical and Magnetic Applications

Erbium compounds are renowned for their unique optical properties, particularly their luminescence in the infrared and visible regions, which makes them critical for applications in telecommunications and photonics. Erbium(III) oxalate hydrate is a key precursor in the synthesis of these optically active materials.

Erbium(III) oxalate hydrate is instrumental in the development of phosphors and other luminescent materials. It can be used to synthesize erbium-doped materials that exhibit upconversion luminescence, a process where lower-energy light (e.g., near-infrared) is converted to higher-energy visible light. This property is highly sought after for applications in displays, lasers, and bio-imaging.

Research has shown that composite thin films containing erbium(III) oxalate nanoparticles can exhibit strong room-temperature green upconversion emission when excited with a 993 nm laser. The intensity of this emission can be tuned by varying the erbium oxalate content and the heat treatment temperature of the composite film. The mechanism for this upconversion often involves the sequential absorption of multiple photons or energy transfer processes between erbium ions.

Furthermore, single crystals of erbium oxalate have been synthesized and shown to exhibit significant optical gain at 1550 nm, a crucial wavelength for telecommunications. This finding is particularly important as it suggests that erbium oxalate-based materials could be used to create more compact and efficient optical amplifiers. The high concentration of erbium ions in a crystalline oxalate structure, as opposed to being doped in a glass matrix, is a key advantage for achieving high gain.

Table 2: Optical Gain Characteristics of Erbium Oxalate Single Crystals

Sample Pump Wavelength (nm) Signal Wavelength (nm) Pump Power (dBm) On-Off Gain (dB/mm) Reference
Erbium Oxalate ~980 ~1550 20.53 ~6.5

The development of erbium-doped phosphors often involves the calcination of an erbium-containing precursor, such as the oxalate, to form an oxide host matrix like yttria (Y₂O₃) or directly using the luminescent properties of the oxalate itself. The luminescent properties, including the emission spectrum and lifetime, are highly dependent on the host material and the concentration of the erbium dopant.

Interdisciplinary Research and Future Directions

Comparative Studies with Other Lanthanide Oxalate (B1200264) Hydrates and Related Compounds

The properties of Erbium(III) oxalate hydrate (B1144303) are best understood when compared with its counterparts in the lanthanide series. Lanthanide oxalates, with the general formula Ln₂(C₂O₄)₃·nH₂O, exhibit a fascinating structural evolution across the series. Lighter lanthanides, from Lanthanum to Holmium, typically form decahydrates and crystallize in the monoclinic P2₁/c space group. fishersci.cathermofisher.com In contrast, the heavier lanthanides, from Erbium to Lutetium, form hexahydrates and adopt a triclinic P-1 structure. fishersci.cathermofisher.com This structural transition is a direct consequence of the lanthanide contraction, where the decreasing ionic radii of the heavier lanthanides lead to a lower coordination number and a different packing arrangement. thermofisher.com Specifically, in the decahydrate (B1171855) structure, the lanthanide ion has a coordination number of nine, whereas in the hexahydrate structure, it is eight. fishersci.cathermofisher.com

The number of water molecules (n) in the hydrate structure has been a subject of extensive study, with reported values varying based on synthesis and storage conditions. fishersci.cathermofisher.com However, systematic studies have clarified the trend of decreasing hydration with increasing atomic number. thermofisher.com All lanthanide oxalates feature a layered honeycomb structure with cavities occupied by water molecules. fishersci.ca

A comparative overview of the structural properties of some lanthanide oxalate hydrates is presented below:

LanthanideFormulaCrystal SystemSpace GroupHydration Number (n)
Lanthanum (La)La₂(C₂O₄)₃·10H₂OMonoclinicP2₁/c10
Cerium (Ce)Ce₂(C₂O₄)₃·10H₂OMonoclinicP2₁/c10
Praseodymium (Pr)Pr₂(C₂O₄)₃·10H₂OMonoclinicP2₁/c10
Gadolinium (Gd)Gd₂(C₂O₄)₃·10H₂OMonoclinicP2₁/c10
Erbium (Er) Er₂(C₂O₄)₃·6H₂O Triclinic P-1 6
Ytterbium (Yb)Yb₂(C₂O₄)₃·7H₂O--7
Lutetium (Lu)Lu₂(C₂O₄)₃·6H₂OTriclinicP-16

Table based on data from multiple research studies. fishersci.cathermofisher.comnih.govresearchgate.net

Doping Strategies and Their Impact on Erbium(III) Oxalate Hydrate Properties

Doping Erbium(III) oxalate hydrate with other lanthanide ions or with yttrium is a promising strategy to tailor its physical and chemical properties for specific applications.

The introduction of Praseodymium(III) ions into the Erbium(III) oxalate crystal lattice has been shown to significantly influence its spectroscopic properties. Research on Pr³⁺-doped Erbium(III) oxalate crystals, grown by the hydro silica (B1680970) gel method, has demonstrated the potential for energy transfer between the erbium host and the praseodymium dopant. nih.gov

Analysis of the absorption spectra of these doped crystals reveals characteristic peaks for both Er³⁺ and Pr³⁺ ions. The intensity of the Pr³⁺ absorption peaks increases with dopant concentration up to a certain point, after which concentration quenching is observed. nih.gov Conversely, the intensity of the Er³⁺ peaks decreases with increasing Pr³⁺ concentration, suggesting an energy transfer from the erbium host to the praseodymium dopant. nih.gov The Judd-Ofelt theory has been applied to analyze the f-f transitions of the Pr³⁺ ions and to calculate key spectroscopic parameters. nih.gov

The thermal properties of lanthanide oxalates are also affected by doping. Studies on the thermal decomposition of praseodymium oxalate show a multi-step process, and it is expected that doping this into an erbium oxalate matrix would alter the decomposition pathway and the thermal stability of the resulting mixed-lanthanide oxalate. nih.gov The presence of a dopant can create defects and strain in the crystal lattice, which can influence the kinetics of thermal decomposition.

While specific studies on Yttrium-doped Erbium(III) oxalate hydrate are not widely available, research on yttrium and erbium co-doping in other host materials provides valuable insights into the potential effects. Yttrium is often used as a co-dopant in erbium-based materials to enhance their optical properties. Due to the similar ionic radius of Y³⁺ and Er³⁺, yttrium can readily substitute erbium in the crystal lattice without causing significant structural distortions.

In other host materials like yttrium aluminum garnet (YAG), doping with erbium has been shown to influence the unit cell volume and optical properties. nih.gov Similarly, in titanium dioxide (TiO₂) thin films, co-doping with erbium and yttrium has been found to enhance photocatalytic activity and modify surface roughness. nih.gov It is plausible that doping Erbium(III) oxalate hydrate with yttrium could lead to:

Structural Modifications: A slight and systematic variation in the lattice parameters of the Erbium(III) oxalate hydrate crystal structure.

Optical Tuning: Alterations in the luminescence properties. Yttrium itself is not optically active in the same way as erbium, but its presence can affect the local environment of the Er³⁺ ions, influencing their emission and absorption characteristics. This can be beneficial for applications in optical materials. The energy transfer dynamics between Er³⁺ ions could be modified, potentially reducing concentration quenching effects and enhancing luminescence efficiency.

Further research is needed to specifically investigate the structural and optical parameters of Yttrium-doped Erbium(III) oxalate hydrate to confirm these potential effects.

Green Chemistry Approaches in Erbium(III) Oxalate Hydrate Synthesis

The synthesis of Erbium(III) oxalate hydrate is amenable to green chemistry principles, primarily due to the low solubility of lanthanide oxalates in water. fishersci.ca This property allows for efficient precipitation from aqueous solutions, minimizing the need for hazardous organic solvents.

Recent advancements in synthesis methodologies focus on environmentally benign approaches. One such method is the homogeneous precipitation technique, which involves the slow, controlled generation of oxalate ions in the reaction medium. nih.govresearchgate.net This can be achieved through the thermal decomposition of compounds like oxamic acid. nih.govresearchgate.net This slow generation of the precipitating agent leads to the formation of larger, more well-defined crystals compared to the rapid precipitation that occurs when directly mixing solutions of erbium salts and oxalic acid. nih.gov

The use of water as the primary solvent is a key aspect of the green synthesis of Erbium(III) oxalate hydrate. Furthermore, research into the synthesis of monoalkyl oxalates in aqueous media highlights the potential for developing more environmentally friendly routes for producing oxalate-based materials. These methods often utilize simple and non-toxic reagents, further aligning with the goals of green chemistry.

The key advantages of green chemistry approaches in the synthesis of Erbium(III) oxalate hydrate include:

Use of water as a safe and abundant solvent.

High product yield due to low solubility.

Formation of well-crystalline products.

Reduced generation of hazardous waste.

Advanced Characterization Methodologies (e.g., Synchrotron Radiation Studies)

While conventional techniques like single-crystal X-ray diffraction, thermogravimetric analysis (TGA), and scanning electron microscopy (SEM) have been instrumental in characterizing Erbium(III) oxalate hydrate, advanced methodologies offer deeper insights into its structure and properties. fishersci.cathermofisher.com

Synchrotron radiation, with its high intensity and tunability, is a powerful tool that could be employed for more detailed structural analysis. The high brilliance of synchrotron X-ray sources would allow for the study of very small crystals or samples with weak diffraction, which can be a challenge with conventional X-ray sources. This would be particularly useful for resolving the finer details of the crystal structure, including the precise positions of the hydrogen atoms in the water molecules, and for studying structural changes under different conditions in real-time.

Synchrotron-based techniques such as X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) could provide detailed information about the local coordination environment of the erbium atoms, including bond distances and coordination numbers, even in amorphous or poorly crystalline samples. Synchrotron Radiation Induced X-ray Emission (SRIXE) could be used to map the elemental distribution within a sample, which would be particularly valuable for analyzing doped materials to understand the homogeneity of the dopant distribution.

The application of these advanced techniques would provide a more complete picture of the structure-property relationships in Erbium(III) oxalate hydrate and its doped variants, opening up new avenues for material design.

Design and Synthesis of Novel Erbium(III) Oxalate Architectures for Specific Functions

Recent research has demonstrated the potential to control the morphology and architecture of lanthanide oxalates, moving beyond simple microcrystalline powders to more complex structures with tailored functionalities. fishersci.ca A significant development has been the synthesis of large single crystals of lanthanide oxalates through homogeneous precipitation methods. fishersci.ca These large crystals are crucial for detailed structural analysis and for fundamental studies of their physical properties.

Furthermore, it has been discovered that the layered honeycomb structure of lanthanide oxalates, including Erbium(III) oxalate hydrate, allows for their exfoliation into two-dimensional (2D) nanosheets. fishersci.cathermofisher.com This delamination can be achieved through sonication in ethanol, yielding stable colloidal dispersions of single or few-layered nanosheets. fishersci.cathermofisher.com This discovery opens up the possibility of creating thin films and inkjet-printed layers from these materials, which could have applications in optics and electronics. fishersci.ca

The ability to create mixed-lanthanide oxalate solid solutions allows for the fine-tuning of properties. For example, by co-precipitating different lanthanides, it is possible to create materials with tailored luminescent or magnetic properties. thermofisher.com The design and synthesis of novel architectures could focus on:

Controlled Crystal Morphology: Synthesizing crystals with specific shapes and sizes (e.g., nanorods, nanowires, or hierarchical structures) to enhance properties like catalytic activity or light scattering.

Porous Frameworks: Utilizing the inherent cavities in the oxalate structure or creating larger pores through template-assisted synthesis to develop materials for gas storage or separation.

Core-Shell Structures: Creating particles with an Erbium(III) oxalate hydrate core and a functional shell (or vice versa) to combine different properties in a single material.

Thin Films and Coatings: Developing methods for depositing high-quality thin films of Erbium(III) oxalate hydrate on various substrates for optical and protective applications.

Theoretical Predictions Guiding Experimental Design in Erbium(III) Oxalate Hydrate Research

The synergy between theoretical predictions and experimental design is a cornerstone of modern materials science, enabling the targeted synthesis and optimization of compounds with desired properties. In the realm of lanthanide chemistry, and specifically concerning Erbium(III) oxalate hydrate, theoretical modeling provides invaluable insights that guide experimental investigations. While direct, explicit studies detailing the use of theoretical predictions to guide the synthesis of Erbium(III) oxalate hydrate are not extensively documented in publicly available research, the principles can be extrapolated from research on analogous lanthanide systems and other erbium compounds. Theoretical approaches, particularly Density Functional Theory (DFT) and the Judd-Ofelt theory, are pivotal in predicting structures, spectroscopic behavior, and reaction kinetics, thereby informing experimental strategies.

Theoretical calculations are instrumental in predicting the crystalline structure and coordination environment of complex compounds like Erbium(III) oxalate hydrate. For instance, studies on the broader family of lanthanide oxalates have revealed that their structures can vary significantly with the ionic radius of the lanthanide ion. Heavier lanthanides, including erbium, have been shown to form structures with lower water content, such as the hexahydrate, which crystallizes in a P-1 space group, in contrast to the decahydrate form more common for lighter lanthanides. nih.gov These structural details, which can be computationally modeled, are crucial for designing synthesis experiments that can target specific crystalline phases with potentially different physical and chemical properties.

Furthermore, kinetic studies on the precipitation of lanthanide oxalates have shown that the precipitation rate is dependent on the specific lanthanide ion. acs.orgnih.gov For example, at a given temperature, heavier lanthanides tend to precipitate more slowly. acs.org This experimental observation can be rationalized and predicted through theoretical modeling of the reaction energetics and pathways. By understanding the underlying kinetics through computational simulations, experimentalists can fine-tune reaction conditions such as temperature, pH, and reagent concentrations to control the nucleation and growth of Erbium(III) oxalate hydrate crystals, thereby influencing their size, morphology, and purity. A study on the homogeneous precipitation of lanthanide oxalates demonstrated a linear relationship between the kinetic constant of precipitation and the atomic number of the lanthanide, providing a predictive tool for experimental design. acs.org

Table 1: Experimentally Determined Kinetic Constants for Lanthanide Oxalate Precipitation at 100 °C acs.orgnih.gov

Lanthanide Atomic Number Kinetic Constant (k) in min⁻¹
Ce 58 ~0.007
Pr 59 ~0.0065
Gd 64 ~0.005
Er 68 ~0.004
Yb 70 ~0.0035

This table illustrates the trend of decreasing precipitation kinetics with increasing atomic number, a finding that can be theoretically modeled to guide the synthesis of specific lanthanide oxalates.

The spectroscopic properties of erbium-containing materials are of significant interest for applications in photonics and telecommunications. The Judd-Ofelt theory is a powerful theoretical framework used to model and predict the intensities of f-f electronic transitions in the absorption and emission spectra of lanthanide ions. researchgate.netnih.gov By calculating the Judd-Ofelt parameters (Ω₂, Ω₄, Ω₆) from experimental absorption spectra, researchers can predict important photoluminescent properties such as radiative lifetimes and branching ratios. researchgate.netnih.gov

For example, in a study on erbium chelates, it was found that a larger Ω₆ value correlated with a greater photoluminescence intensity at 1.54 µm, a key wavelength for optical communications. researchgate.net Similarly, the Ω₂ parameter was linked to the full width at half maximum (FWHM) of the emission peak. researchgate.net While this study was not on Erbium(III) oxalate hydrate itself, it demonstrates how theoretical analysis of spectroscopic data can guide the design of new erbium compounds with optimized luminescent properties. An experimentalist seeking to enhance the luminescence of Erbium(III) oxalate hydrate could theoretically screen different co-ligands or synthetic modifications that are predicted to favorably alter the Judd-Ofelt parameters.

Table 2: Judd-Ofelt Parameters for Selected Erbium(III) Chelates researchgate.net

Compound Ω₂ (× 10⁻²⁰ cm²) Ω₄ (× 10⁻²⁰ cm²) Ω₆ (× 10⁻²⁰ cm²)
Tris(acetylacetonato) erbium(III) monohydrate 1.85 1.12 0.98
Tris(acetylacetonato)(1,10-phenanthroline) erbium(III) 2.54 1.25 1.35
Tris(trifluoroacetylacetonato)(1,10-phenanthroline) erbium(III) 3.12 0.98 1.68

This table showcases how the chemical environment around the Er(III) ion influences the Judd-Ofelt parameters, providing a basis for theoretically guided design of luminescent materials.

In a broader context, theoretical analysis has been successfully combined with experimental work to understand and control the properties of other complex oxalates. For instance, theoretical diagrams based on solubility products have been used to predict and experimentally validate the selective precipitation of different metal cations from a solution containing various ions. researchgate.net This approach could be extended to the separation and purification of Erbium(III) oxalate hydrate from solutions containing other metal ions.

Q & A

Q. What are the standard methods for synthesizing high-purity Erbium(III) oxalate hydrate?

Erbium(III) oxalate hydrate is typically synthesized via coprecipitation using Er³⁺ salts (e.g., ErCl₃ or Er(NO₃)₃) and oxalic acid in aqueous media. Key steps include:

  • Dissolving Erbium(III) chloride hydrate (99.9–99.999% purity) in deionized water .
  • Adding stoichiometric oxalic acid under controlled pH (2–3) to precipitate the oxalate hydrate .
  • Washing with ethanol/acetone to remove impurities and drying under vacuum . Purity is confirmed via ICP-OES (trace metal analysis) and XRD (crystallinity verification) .

Q. How do researchers characterize the hydration state of Erbium(III) oxalate?

Hydration states (e.g., decahydrate vs. non-stoichiometric hydrate) are determined using:

  • Thermogravimetric Analysis (TGA) : Quantifies water loss upon heating (e.g., 25–300°C) .
  • Karl Fischer Titration : Measures residual water content post-synthesis .
  • Single-crystal XRD : Resolves structural water positions in the lattice .

Advanced Research Questions

Q. How can researchers control the hydration state during synthesis?

Hydration is influenced by:

  • Temperature : Lower temperatures (e.g., 4°C) favor higher hydration (e.g., decahydrate), while heating promotes partial dehydration .
  • Solvent Composition : Ethanol/water mixtures reduce solubility, stabilizing specific hydrates .
  • Drying Protocols : Vacuum drying at 60°C yields anhydrous intermediates, whereas ambient drying preserves hydration .

Q. What contradictions exist in structural studies of Erbium(III) oxalate frameworks?

Discrepancies arise in:

  • Coordination Geometry : Er³⁺ may adopt 8- or 9-coordinate configurations depending on oxalate bridging modes .
  • Water Localization : Some studies report water molecules as lattice-bound , while others suggest weakly adsorbed surface water . Resolution requires neutron diffraction or solid-state NMR to probe hydrogen positions .

Q. What advanced techniques are used to study thermal decomposition pathways?

  • In Situ XRD/PXRD : Tracks phase transitions during heating (e.g., Er₂(C₂O₄)₃·10H₂O → Er₂O₃ + CO/CO₂) .
  • Mass Spectrometry (MS) : Identifies gaseous byproducts (e.g., H₂O, CO₂) released at specific temperatures .
  • Kinetic Analysis : Fits TGA data to model decomposition mechanisms (e.g., Avrami-Erofeev equations) .

Methodological Best Practices

Q. How should hygroscopic Erbium(III) oxalate intermediates be handled?

  • Storage : Use desiccators with P₂O₅ or argon-filled gloveboxes to prevent moisture absorption .
  • Handling : Employ Schlenk-line techniques for air-sensitive reactions .

Q. What purity validation methods are critical for catalytic or optical applications?

  • ICP-MS : Detects sub-ppm levels of Fe, Ca, or Mg contaminants that quench luminescence .
  • FTIR : Identifies residual oxalic acid or solvent impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.